1-benzyl-7-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
This compound belongs to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one family, characterized by a fused tricyclic core. Key structural features include:
- 1-Benzyl substitution: Enhances lipophilicity and may influence receptor binding .
- 7-Methyl group: Likely modulates electronic effects and steric bulk .
Synthesis involves refluxing methyl esters with aqueous lithium hydroxide in methanol, a method shared with related carboxamide-linked derivatives .
Properties
IUPAC Name |
6-benzyl-12-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O2/c1-21-12-13-26-30-27-24(28(35)34(26)19-21)18-25(33(27)20-22-8-4-2-5-9-22)29(36)32-16-14-31(15-17-32)23-10-6-3-7-11-23/h2-13,18-19H,14-17,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRHQAJVUDGAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound is compared to analogs based on core scaffold, substituents, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure Differences: The target compound’s pyrido-pyrrolo-pyrimidinone core differs from pyrazolo-pyrimidinones (e.g., compound 58 in ), which lack the fused pyrrole ring. This impacts π-π stacking and binding site compatibility .
Carboxamide vs. Piperazine Carbonyl: The N-(4-methylphenyl)carboxamide () lacks the piperazine moiety, which may diminish interactions with amine-binding receptors (e.g., serotonin or dopamine receptors) .
Physicochemical Properties :
- The target compound’s estimated molar mass (~500 g/mol) exceeds that of ’s analog (411.51 g/mol), primarily due to the bulky phenylpiperazine group. This may affect bioavailability and blood-brain barrier penetration .
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